molecular formula C16H21N3O6 B066635 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine CAS No. 183622-36-8

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine

Cat. No. B066635
M. Wt: 351.35 g/mol
InChI Key: UURLRAAZXIBLIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine involves several key steps, starting from 1-(4-nitrophenyl)piperazine. The process includes Boc protection, reduction of the nitro group, acylation, and further modifications to achieve the desired product. This synthetic route is characterized by improved yields and facile reaction conditions, making the compound accessible for further studies and applications (Miao Zhen-yuan, 2006). Additionally, the synthesis of related piperazine derivatives through methods such as microwave-mediated Suzuki–Miyaura cross-couplings showcases the versatility and adaptability of these synthetic approaches for creating a wide variety of compounds (J. Spencer et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine and its derivatives has been extensively analyzed through X-ray diffraction studies. These analyses reveal detailed insights into the compound's crystal packing, hydrogen bonding, and overall supramolecular assembly, which are crucial for understanding its reactivity and potential applications. For instance, crystallographic studies on similar compounds demonstrate how molecular interactions influence the structural arrangement and stability of these compounds (Holehundi J. Shankara Prasad et al., 2022).

Chemical Reactions and Properties

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine participates in various chemical reactions, serving as a key intermediate in the synthesis of biologically active molecules. Its functional groups allow for selective transformations, including nucleophilic substitutions and conjugate additions, that lead to the formation of complex structures with potential pharmacological activities. Research on related compounds illustrates the compound's versatility in forming structurally diverse derivatives through reactions such as Suzuki–Miyaura cross-couplings (J. Spencer et al., 2011).

Physical Properties Analysis

The physical properties of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine, including solubility, melting point, and crystal structure, are influenced by its molecular configuration and intermolecular interactions. X-ray crystallography studies provide detailed information on the compound's crystal structure, offering insights into its physical characteristics and how they may affect its chemical behavior and applications (Holehundi J. Shankara Prasad et al., 2022).

Chemical Properties Analysis

The chemical properties of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine, such as reactivity with various reagents and stability under different conditions, are key to its utility in synthetic chemistry and pharmaceutical research. Its ability to undergo a range of chemical reactions makes it a valuable intermediate for the synthesis of complex organic molecules with diverse biological activities. Studies on related compounds highlight the compound's chemical versatility and potential for further functionalization (J. Spencer et al., 2011).

Scientific Research Applications

Piperazine compounds are widely used in various fields of scientific research . Here are some general applications:

  • Medicinal Chemistry : Piperazine is a common component in many pharmaceuticals . It’s found in drugs with diverse pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . It’s also a key component in several blockbuster drugs, such as Imatinib (also marketed as Gleevec) and Sildenafil (sold as Viagra) .

  • Synthetic Chemistry : Piperazine compounds are often used in synthetic chemistry due to their reactivity . They can be used in various synthetic methodologies, including Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation .

  • Drug Discovery : Piperazine is the third most common nitrogen heterocycle in drug discovery . Its presence in a molecule can improve the pharmacological and pharmacokinetic profiles of drug candidates .

Safety And Hazards

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine may be irritating to the human body. Inhalation or contact with skin and eyes should be avoided. It is recommended to wear appropriate protective equipment such as lab gloves, goggles, and protective clothing. It should also be stored away from oxidants, strong acids, and strong bases to prevent dangerous reactions .

properties

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6/c1-16(2,3)25-15(22)18-8-6-17(7-9-18)11-4-5-13(19(23)24)12(10-11)14(20)21/h4-5,10H,6-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURLRAAZXIBLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472939
Record name 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine

CAS RN

183622-36-8
Record name 1-(1,1-Dimethylethyl) 4-(3-carboxy-4-nitrophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183622-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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